(Cyclohexyloxy)trimethylsilane can be synthesized from readily available silanes and alcohols. It belongs to the category of alkoxysilanes, which are compounds featuring silicon atoms bonded to alkoxy groups (R-O-Si). The classification of this compound highlights its potential applications in materials science and organic chemistry due to its unique reactivity and structural properties.
The synthesis of (cyclohexyloxy)trimethylsilane typically involves the reaction of trimethylchlorosilane with cyclohexanol. This process can be represented by the following general reaction:
The molecular structure of (cyclohexyloxy)trimethylsilane can be described by its chemical formula, C₉H₂₃OSi, indicating the presence of nine carbon atoms, twenty-three hydrogen atoms, one oxygen atom, and one silicon atom.
(Cyclohexyloxy)trimethylsilane participates in various chemical reactions typical for alkoxysilanes, including:
The mechanism of action for (cyclohexyloxy)trimethylsilane primarily involves its reactivity due to the silicon atom's ability to form bonds with various nucleophiles.
Kinetic studies show that the rate of hydrolysis increases with temperature and acidity, indicating a classic nucleophilic substitution mechanism where the Si-Cl bond is replaced by Si-OH.
(Cyclohexyloxy)trimethylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for use in various industrial applications, particularly in formulations requiring hydrophobic characteristics.
(Cyclohexyloxy)trimethylsilane finds applications across several fields:
(Cyclohexyloxy)trimethylsilane is systematically identified as cyclohexyl(trimethyl)silanol ether under IUPAC recommendations. The systematic name derives from substitutive nomenclature principles, where "trimethylsilyl" functions as a prefix modifying the parent "cyclohexyloxy" group. According to IUPAC Blue Book guidelines (P-63.3), silyl ethers adopt the naming convention "[alkyloxy]trimethylsilane" rather than functional class nomenclature ("alkyl trimethylsilyl ether") for preferred names [2]. The compound’s molecular formula is C₉H₂₀OSi, with a molar mass of 172.35 g/mol, as cataloged in PubChem (CID 262864) [1].
Table 1: Nomenclature Variations for (Cyclohexyloxy)trimethylsilane
Nomenclature System | Name |
---|---|
IUPAC Preferred Name | Cyclohexyl(trimethyl)silanol ether |
Substitutive Prefix | (Cyclohexyloxy)trimethylsilane |
Common Name | Cyclohexyl trimethylsilyl ether |
CAS Registry | 6651-36-7 |
Structurally, the molecule comprises a cyclohexyl ring in the chair conformation, linked via an oxygen atom to a silicon center coordinated to three methyl groups. Bond angles at silicon approximate the tetrahedral geometry (109.5°), with Si–O and Si–C bond lengths of ~1.64 Å and ~1.87 Å, respectively. The cyclohexyl group introduces stereoelectronic effects, where equatorial positioning minimizes steric strain with the bulky trimethylsilyl moiety [1] [5].
(Cyclohexyloxy)trimethylsilane emerged during the mid-20th century alongside foundational developments in organosilicon protection chemistry. Its synthesis and applications reflect two pivotal trends:
Protective Group Revolution: The compound’s utility stems from the discovery by E.J. Corey (1960s) that trimethylsilyl ethers serve as transient alcohol-protecting groups. Unlike traditional acetals or esters, silyl ethers combine mild deprotection kinetics (via fluoride ions or aqueous acid) with exceptional steric shielding of the oxygen functionality. Cyclohexyl derivatives gained prominence for stabilizing acid-sensitive substrates due to their aliphatic character and resistance to β-elimination [2] [5].
Silylation Reagent Development: Industrial-scale production became feasible through direct silylation of cyclohexanol with chlorotrimethylsilane and base (e.g., triethylamine). This method, optimized by Noll (1968), exploited the electrophilicity of silicon toward alkoxides. The cyclohexyl variant proved particularly valuable for synthesizing hydrophobic coatings and silicone modifiers, capitalizing on its lipophilic cycloaliphatic backbone to enhance organic matrix compatibility [5].
The compound’s role expanded into materials science with the advent of sol-gel processes, where it acts as a precursor for hybrid organic-inorganic silica networks. Its stability under anhydrous conditions and controlled hydrolysis kinetics enable precise nanostructuring of silsesquioxane frameworks [4].
(Cyclohexyloxy)trimethylsilane exhibits distinctive physical and electronic characteristics critical to its applications:
Volatility and Phase Behavior: As a low-viscosity liquid (predicted η < 5 cP at 298 K), it displays a boiling point of 175–178°C at atmospheric pressure and a vapor pressure of ~0.15 mmHg at 25°C. These properties facilitate purification via distillation and usage in vapor-phase deposition [5].
Polarity and Solubility: The compound is highly hydrophobic (log P > 3.5), with full miscibility in apolar solvents (hexane, toluene) and limited water solubility (<0.1 g/L). This arises from the nonpolar trimethylsilyl group and aliphatic cyclohexyl ring, which collectively shield the polar Si–O–C linkage [5].
Electronic Descriptors:
Table 2: Physicochemical Properties of (Cyclohexyloxy)trimethylsilane
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₂₀OSi | PubChem CID 262864 |
Molar Mass | 172.35 g/mol | Calculated |
Boiling Point | 175–178°C | Estimated (group additivity) |
Log P | >3.5 | Computational prediction |
Molar Refractivity | 38.40 cm³/mol | Group additivity [5] |
Polarizability | 15.22 ų | From refractivity [5] |
Density | 0.87–0.89 g/cm³ | Experimental average |
Structurally, the Si–O–C bond angle (130–140°) deviates from linearity due to oxygen’s lone pair donation into silicon’s σ* orbitals. This partial π-character enhances hydrolytic stability compared to alkyl silyl ethers. Infrared spectroscopy reveals characteristic absorptions at 1250 cm⁻¹ (Si-CH₃ symmetric bend), 840 cm⁻¹ (Si-C stretch), and 1080 cm⁻¹ (Si-O-C asymmetric stretch) [1] [5]. Nuclear magnetic resonance data include distinctive signals at δ 0.15 ppm (Si-CH₃, singlet), δ 3.50 ppm (O-CH, multiplet), and δ 1.0–1.8 ppm (cyclohexyl CH₂) in ¹H NMR, and δ -5 to 0 ppm (Si-CH₃) in ¹³C NMR [5].
The cyclohexyl ring’s conformational equilibrium influences bulk properties. Equatorial orientation of the siloxy group minimizes 1,3-diaxial interactions, lowering energy by ~3–5 kJ/mol versus axial conformers. This preference enhances crystalline phase stability, evidenced by a melting point range of -45°C to -40°C for high-purity samples [5].
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